molecular formula C4H6S B1213866 Divinyl sulfide CAS No. 627-51-0

Divinyl sulfide

Cat. No.: B1213866
CAS No.: 627-51-0
M. Wt: 86.16 g/mol
InChI Key: UIYCHXAGWOYNNA-UHFFFAOYSA-N
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Description

Divinyl sulfide, also known as (CH2=ch)2S or divinyl thioether, belongs to the class of organic compounds known as thioenol ethers. Thioenol ethers are compounds containing the enol ether functional group, with the formula R3SCR2=CR1. Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in onion-family vegetables. This makes this compound a potential biomarker for the consumption of this food product.

Scientific Research Applications

Applications in Polymer Chemistry

1. Polymer Synthesis

Divinyl sulfide serves as a highly reactive monomer in the preparation of various polymeric materials. It can undergo radical polymerization to form polysulfides, which are utilized in coatings, adhesives, and sealants due to their excellent mechanical properties and chemical resistance.

Case Study: Synthesis of Polysulfides

  • A study demonstrated the synthesis of polysulfides from this compound using radical initiators under controlled conditions. The resulting polymers exhibited enhanced elasticity and thermal stability compared to conventional polymers .

2. Cross-Linking Agent

In addition to being a monomer, this compound is used as a cross-linking agent in the production of thermosetting resins. The presence of multiple reactive sites allows for the formation of three-dimensional networks that improve the material's strength and durability.

Data Table: Properties of Polymers Synthesized with this compound

PropertyValue
Tensile Strength30 MPa
Elongation at Break300%
Thermal StabilityUp to 200°C
Chemical ResistanceExcellent

Applications in Medicinal Chemistry

1. Anticancer Activity

Recent studies have indicated that this compound derivatives exhibit promising anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells through oxidative stress mechanisms.

Case Study: Anticancer Mechanism

  • A study involving HepG2 liver cancer cells revealed that this compound promotes cell death via pyroptosis, a form of programmed cell death associated with inflammation . This finding opens avenues for developing new therapeutic agents targeting cancer.

Applications in Materials Science

1. Catalysis

This compound is also explored for its catalytic properties in various chemical reactions. Its ability to stabilize reactive intermediates makes it suitable for use in organic synthesis.

Data Table: Catalytic Reactions Involving this compound

Reaction TypeCatalyst UsedYield (%)
Nucleophilic AdditionSodium Borohydride85
Radical PolymerizationAIBN (Azobisisobutyronitrile)90

Chemical Reactions Analysis

Formation from Hydrogen Sulfide and Acetylene

Divinyl sulfide forms via the reaction of hydrogen sulfide with acetylene under controlled conditions :

H2S+2HC CH(CH2=CH)2S\text{H}_2\text{S}+2\text{HC CH}\rightarrow (\text{CH}_2=\text{CH})_2\text{S}

This method is industrially relevant but requires careful handling due to acetylene's instability.

Dehydrohalogenation of Bis(2-Chloroethyl) Sulfide

A classical synthesis involves treating bis(2-chloroethyl) sulfide with sodium ethoxide :

(ClCH2CH2)2S+2NaOEt(CH2=CH)2S+2NaCl+2EtOH(\text{ClCH}_2\text{CH}_2)_2\text{S}+2\text{NaOEt}\rightarrow (\text{CH}_2=\text{CH})_2\text{S}+2\text{NaCl}+2\text{EtOH}

This reaction proceeds via β-elimination, yielding this compound in high purity.

Elimination Reactions

This compound participates in elimination pathways, particularly in decontamination contexts:

Reaction with Decontaminating Agent DS2

In the presence of DS2 (a mixture of diethylenetriamine, ethylene glycol monomethyl ether, and sodium hydroxide), mustard gas (HD, bis(2-chloroethyl) sulfide) undergoes rapid elimination to form this compound :

(ClCH2CH2)2SDS2(CH2=CH)2S+2HCl(\text{ClCH}_2\text{CH}_2)_2\text{S}\xrightarrow{\text{DS2}}(\text{CH}_2=\text{CH})_2\text{S}+2\text{HCl}

Kinetics :

  • First elimination (to 2-chloroethyl vinyl sulfide): Too fast to measure.

  • Second elimination (to this compound): t1/2=2.3st_{1/2}=2.3\,\text{s} at 25°C .

Nucleophilic Substitution

This compound acts as a precursor in nucleophilic substitutions for synthesizing polyfunctional derivatives:

Reactions with Sodium Vinylchalcogenates

This compound reacts with sodium vinylchalcogenates (NaS–CH=CH₂, NaSe–CH=CH₂) to introduce vinylchalcogeno groups into substrates like halogenated aromatics and heterocycles :

R X+NaS CH CH2R S CH CH2+NaX\text{R X}+\text{NaS CH CH}_2\rightarrow \text{R S CH CH}_2+\text{NaX}

Applications :

  • Synthesis of perfluorinated vinyl sulfides.

  • Preparation of heterocycles (e.g., thiophenes, selenophenes) .

Cyclization Reactions

Under acidic or basic conditions, this compound undergoes cyclization to form thiacycloalkanes. For example:

(CH2=CH)2SH+Thiacyclopropane derivatives(\text{CH}_2=\text{CH})_2\text{S}\xrightarrow{\text{H}^+}\text{Thiacyclopropane derivatives}

Key Products :

  • 2,5-Dihydrothiophene derivatives.

  • Sulfur-bridged macrocycles .

Reactivity with Electrophiles

The electron-rich sulfur atom facilitates electrophilic attacks:

Oxidation to Divinyl Sulfoxide

This compound oxidizes to divinyl sulfoxide (DVSO) using hydrogen peroxide or peracids :

(CH2=CH)2S+H2O2(CH2=CH)2SO+H2O(\text{CH}_2=\text{CH})_2\text{S}+\text{H}_2\text{O}_2\rightarrow (\text{CH}_2=\text{CH})_2\text{SO}+\text{H}_2\text{O}

Structural Data :

ParameterThis compound Divinyl Sulfoxide
S–C bond length1.758 Å1.785 Å
C–S–C angle101.8°99.2°

Polymerization

This compound undergoes cationic polymerization to form polythioethers, which are used in adhesives and coatings .

Properties

CAS No.

627-51-0

Molecular Formula

C4H6S

Molecular Weight

86.16 g/mol

IUPAC Name

ethenylsulfanylethene

InChI

InChI=1S/C4H6S/c1-3-5-4-2/h3-4H,1-2H2

InChI Key

UIYCHXAGWOYNNA-UHFFFAOYSA-N

SMILES

C=CSC=C

Canonical SMILES

C=CSC=C

boiling_point

84.0 °C

melting_point

20.0 °C
20°C

Key on ui other cas no.

627-51-0

physical_description

Liquid

Synonyms

divinyl sulfide
divinylsulfide
ethene, 1,1'-thiobis-
ethylene sulfide
thiirane
vinyl sulfide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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